3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative with a complex heterocyclic scaffold. Its structure features a fused pyrrolopyrazole core substituted with a hydroxyphenyl group at position 3, pyridinyl groups at positions 4 and 5 (with a pyridinylmethyl substituent), and a ketone moiety at position 4.
Properties
Molecular Formula |
C22H17N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H17N5O2/c28-17-8-2-1-7-16(17)19-18-20(26-25-19)22(29)27(13-14-5-3-9-23-11-14)21(18)15-6-4-10-24-12-15/h1-12,21,28H,13H2,(H,25,26) |
InChI Key |
DEGKUSGFWUCJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.41 g/mol. The structure features multiple functional groups including hydroxyphenyl and pyridine moieties, which are known to influence biological activity.
Antioxidant Activity
Research indicates that compounds similar to 3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antioxidant properties. The presence of the hydroxy group is critical for scavenging free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated an IC90 value of 25 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent . The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Cancer Research
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines. In vitro studies using MTS assays have demonstrated that certain derivatives can induce cell death in cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity: Some studies suggest that the compound may inhibit specific enzymes involved in tumor progression and metastasis.
- Interference with Signaling Pathways: The compound may modulate signaling pathways such as Hedgehog signaling, which is implicated in various cancers .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity with significant free radical scavenging ability. |
| Study 2 | Showed antimicrobial efficacy against Mycobacterium tuberculosis with an IC90 of 25 µM. |
| Study 3 | Investigated cytotoxic effects on cancer cell lines; exhibited selective toxicity with minimal effects on normal cells. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with similar structures have shown promising anticancer properties by inhibiting specific pathways involved in tumor growth. Research indicates that derivatives of pyrrolo[3,4-c]pyrazoles can act as potent inhibitors of cancer cell proliferation.
- A study demonstrated that modifications on the pyridinyl and hydroxyphenyl groups could enhance the selectivity and potency against various cancer cell lines.
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines.
-
Neuroprotective Properties :
- Investigations into neuroprotective agents have highlighted the potential of pyrrolo[3,4-c]pyrazoles in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases.
Pharmacological Insights
-
Mechanism of Action :
- The compound may interact with multiple biological targets including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
-
Bioavailability and Pharmacokinetics :
- Studies on similar compounds indicate that structural modifications can significantly influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of compounds like 3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as charge transport materials can enhance device performance.
-
Polymer Chemistry :
- Incorporating this compound into polymer matrices may yield materials with improved thermal stability and mechanical properties. Research into polymer composites suggests that such modifications can lead to innovative materials for various industrial applications.
Case Studies
-
Anticancer Research :
- A series of studies have evaluated the anticancer potential of related pyrazole derivatives against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, warranting further investigation into structure-activity relationships (SAR).
-
Neuroprotective Studies :
- Animal models treated with related compounds exhibited reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative conditions.
Comparison with Similar Compounds
Challenges in Comparative Analysis
Instead, it focuses on structurally related pyrrolopyrazole and heterocyclic derivatives with divergent substituents or core modifications. For example:
- describes 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (CAS 880398-84-5), which shares the pyrrolopyrazole backbone but differs in substituents (e.g., trimethoxyphenyl and hydroxypropyl groups) .
- and 3 discuss unrelated heterocycles (e.g., thiazolopyrimidines, coumarin-pyrimidinones), limiting direct comparisons .
Thus, a comprehensive comparison must rely on inferred structural and functional trends from analogous compounds.
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
Substituent Effects :
- Hydroxyphenyl groups (common in the target compound and ) are associated with antioxidant or anti-inflammatory activity.
- Pyridinyl groups in the target compound may enhance binding to kinase domains compared to the trimethoxyphenyl group in .
- Chlorophenyl/methoxyphenyl groups () are linked to improved lipophilicity and target affinity in kinase inhibitors .
Pharmacokinetic Properties :
- The pyridinylmethyl substituent in the target compound may reduce metabolic clearance compared to the hydroxypropyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
